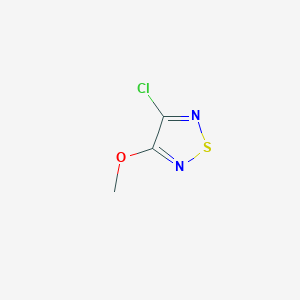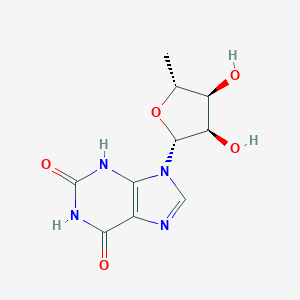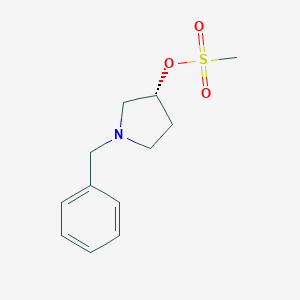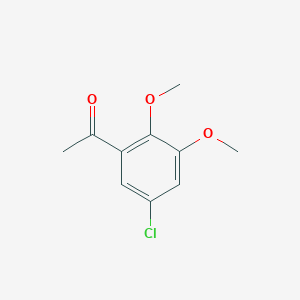
3-Chloro-4-methoxy-1,2,5-thiadiazole
Übersicht
Beschreibung
3-Chloro-4-methoxy-1,2,5-thiadiazole is a chemical compound with the molecular formula C3H3ClN2OS and a molecular weight of 150.59 . It is used in neurology research and is associated with various areas such as pain and inflammation, neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and addiction .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxy-1,2,5-thiadiazole is defined by its molecular formula C3H3ClN2OS . The influence of substituents on the compound’s activity has been studied, revealing that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The structure-activity relationship (SAR) of the 1,3,4-thiadiazole scaffold suggests that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity : 3,5-bis(indolyl)-1,2,4-thiadiazoles, a derivative, have shown potent in-vitro anticancer activity against human cancer cell lines (Kumar et al., 2011).
Chemical Reactions and Transformations : 4-carbethoxy-5-chloro-1,2,3-thiadiazole reacts with sodium azide to form ethyl -thiatriazolyldiazoacetate, indicating a new rearrangement mechanism (L'abbé et al., 1982). Additionally, 3,5-Dichloro-1,2,4-thiadiazole can be used to produce 3,5-diaryl-1,2,4-thiadiazoles under Suzuki-Miyaura coupling conditions (Farahat & Boykin, 2012).
Antimicrobial Activity : Certain derivatives of 3-Chloro-4-methoxy-1,2,5-thiadiazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012); (Noolvi et al., 2016).
Corrosion Inhibition : A novel 1,3,4-thiadiazole derivative has been found effective in protecting mild steel in acidic environments, demonstrating a high degree of corrosion inhibition (Attou et al., 2020).
Molecular Structure Studies : Studies on the molecular structure and electronic properties of 3-Chloro-4-fluoro-1,2,5-thiadiazole have been conducted to understand its neutral ground-state geometry and ionization potentials (Pacsai et al., 2012).
Antioxidant Properties : Certain 1,3,4-thiadiazole derivatives exhibit effective antioxidant properties, potentially useful in pharmaceutical applications (Gür et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDYFHPRJMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592586 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-1,2,5-thiadiazole | |
CAS RN |
5728-16-5 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















